molecular formula C7H12F3NO B1467220 [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol CAS No. 1248367-21-6

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467220
CAS No.: 1248367-21-6
M. Wt: 183.17 g/mol
InChI Key: ZOJWOCDSSGNHES-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a trifluoroethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions, followed by reduction of the resulting intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of trifluoroethyl ketones or aldehydes.

    Reduction: Formation of trifluoroethyl-substituted alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme mechanisms and studying protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be harnessed for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    [1-(2,2,2-Trifluoroethyl)pyrrolidine]: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in reactivity and applications.

    [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol:

Uniqueness: The presence of both the trifluoroethyl and hydroxymethyl groups in [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol imparts unique chemical properties that are not observed in its analogs. This combination of functional groups enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-2-1-6(3-11)4-12/h6,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJWOCDSSGNHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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